molecular formula C9H18ClNO B2529744 (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2445750-10-5

(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2529744
CAS No.: 2445750-10-5
M. Wt: 191.7
InChI Key: MWBZTJHOCHLOPV-QRPNPIFTSA-N
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Description

“(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride” is a chemical compound with the molecular formula C11H22ClN . It is also known as spiroperidol, a member of the butyrophenone family of antipsychotic medications. The CAS Number of this compound is 2418596-46-8 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been a research focus in recent years due to their unique structure and potentially valuable biological activity . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 189.73 . It is stored at a temperature of 4°C .

Scientific Research Applications

Pharmacological Characterization

One of the compounds closely related to "(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride", known as YM796, has been characterized for its muscarinic receptor agonistic activity. YM796, specifically the (-)-S isomer, has shown promise in ameliorating cognitive impairment through M1 agonistic activity, displaying significant anti-amnesic effects in various experimental models of amnesia. This was over 100 times greater than the potency of tacrine, a known cholinesterase inhibitor, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Wanibuchi et al., 1994).

Synthetic Applications

Compounds with a 1-oxa-8-azaspiro[4.5]decane structure have been of interest in synthetic organic chemistry due to their unique spirocyclic framework and potential biological activities. For instance, a method has been developed for the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, highlighting the compound's relevance in the synthesis of biologically active compounds (Ogurtsov & Rakitin, 2020).

Chemical Structure and Properties

The crystal structure and synthesis of related compounds, such as 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane, have been studied to understand their molecular configuration, which is pivotal in determining their chemical reactivity and potential application in drug design (Wen, 2002).

Biological Activity

Research into the biological activity of spirocyclic compounds, including those related to "this compound", has been extensive. For example, studies have investigated the synthesis and pharmacological evaluation of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for their potential in treating dementia, showcasing the therapeutic potential of these compounds in neurodegenerative diseases (Tsukamoto et al., 1995).

Environmental and Analytical Chemistry

In the context of environmental and analytical chemistry, derivatives of azaspiro decanes have been utilized in the removal of carcinogenic compounds from water, demonstrating their utility beyond pharmacological applications. For instance, a Mannich base derivative of a calix[4]arene incorporating a 1,4-dioxa-8-azaspiro[4.5]decane moiety has shown high efficiency in removing water-soluble carcinogenic azo dyes, highlighting the compound's potential in environmental remediation (Akceylan et al., 2009).

Safety and Hazards

The safety information for “(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride” indicates that it is associated with hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(3S)-3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBZTJHOCHLOPV-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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